

Application of BIM5078 in Lipid Metabolism Studies

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Compound of Interest

Compound Name: BIM5078

Cat. No.: B1662986

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Introduction

BIM5078 is a potent and specific small molecule antagonist of Hepatocyte Nuclear Factor 4 α (HNF4 α), a crucial nuclear transcription factor that governs a wide array of genes involved in hepatic lipid and glucose homeostasis.[1] Discovered through a high-throughput screen for modulators of the human insulin promoter, **BIM5078** and its structurally related analog, BI6015, serve as invaluable tools for investigating the intricate roles of HNF4 α in metabolic regulation. [1] By inhibiting HNF4 α , **BIM5078** provides a powerful mechanism to probe the downstream effects on lipid metabolism, including lipoprotein assembly and secretion, fatty acid synthesis, and lipid droplet formation. These application notes provide detailed protocols and guidelines for utilizing **BIM5078** in lipid metabolism research.

Mechanism of Action

BIM5078 exerts its biological effects by directly binding to HNF4 α with high affinity, thereby antagonizing its transcriptional activity.[1] HNF4 α is a master regulator of hepatic gene expression, controlling numerous genes pivotal to lipid metabolism.[2][3] Its target genes include those encoding for apolipoproteins (e.g., APOB, APOC3), which are essential for the assembly and secretion of very-low-density lipoproteins (VLDL), and microsomal triglyceride transfer protein (MTP), a key enzyme in lipoprotein assembly.[1][2][3][4] Inhibition of HNF4 α by **BIM5078** is expected to phenocopy the effects of HNF4 α deficiency, leading to dysregulation of these target genes and subsequent alterations in lipid profiles, including the potential for

hepatic steatosis.[1][5] A related analog, BI6015, was developed to have improved specificity by eliminating the off-target PPAR γ agonist activity observed with **BIM5078**. [1][5]

Data Presentation

Quantitative Effects of BIM5078 and HNF4 α Inhibition on Lipid Parameters

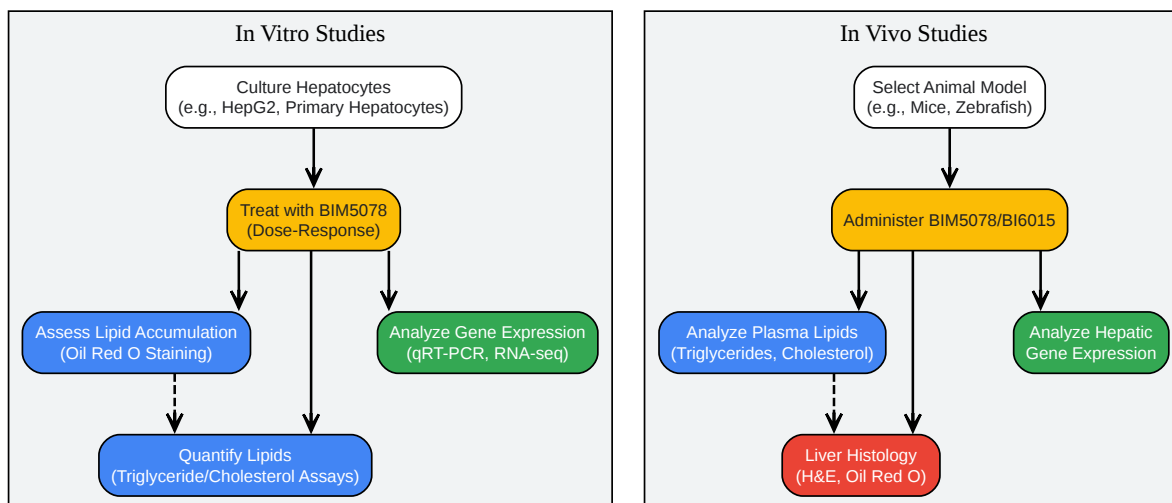
Parameter	Organism/Cell Line	Compound/Condition	Concentration/Dose	Observed Effect	Reference
Atherogenic Lipoproteins (B-lps)	Zebrafish Larvae	BIM5078	8 μ M	Significant reduction in total Relative Luminescence Units (RLU)	[6]
BIM5078	4 μ M	Significant reduction in total RLU	[6]		
BIM5078	0.125 μ M	Significant reduction in total RLU	[6]		
VLDL Particles	Zebrafish Larvae	BIM5078	Not specified	Small but significant increase	[6]
Plasma Triglycerides	Mice	HNF4 α Knockout	N/A	>80% decrease	[5]
Plasma Total Cholesterol	Mice	HNF4 α Knockout	N/A	>80% decrease	[5]
Hepatic Steatosis	Mice	BI6015	10-30 mg/kg/day	Marked fat accumulation	[5]
Primary Mouse Hepatocytes	BI6015	5 μ M	Induced steatosis	[5]	

Binding Affinity and Potency of BIM5078

Parameter	Value	Reference
HNF4α Binding Affinity (Kd)	11.9 ± 2.9 nM	[7]
IC50 for Insulin Expression Repression	930 nM	[1]

Mandatory Visualization

Caption: **BIM5078** inhibits HNF4α, altering lipid metabolism gene expression.



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